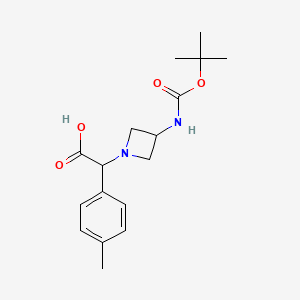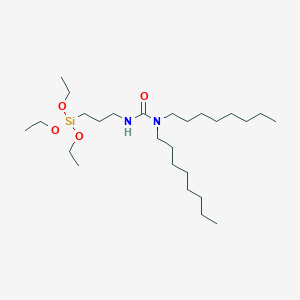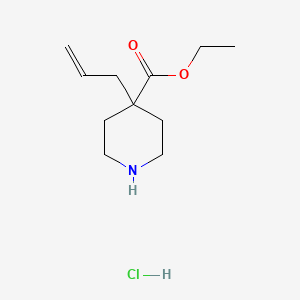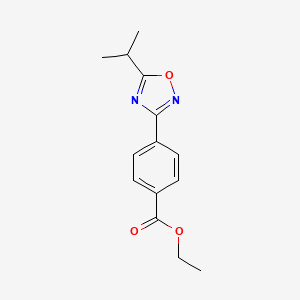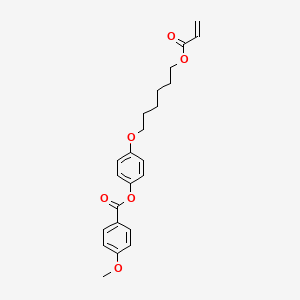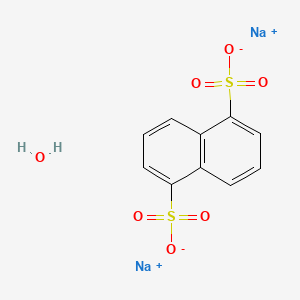
1,5-Naphthalenedisulfonic acid, disodium salt hydrate
Übersicht
Beschreibung
1,5-Naphthalenedisulfonic acid, disodium salt hydrate, is a white powder that is hygroscopic and exists in the form of hydrates . It is mainly used as a dye intermediate . The liposomal entrapment of 1,5-naphthalenedisulfonic acid disodium salt in phospholipid vesicles has been studied .
Synthesis Analysis
The disodium salt of naphthalene-1,5-disulfonic acid gives 1-hydroxynaphthalene-5-sulfonic acid or 1,5-dihydroxynaphthalene by fusion processes . Doubly substituted aromatic dianions of 1,5-naphthalenedisulfonic acid disodium salt have been investigated by collision-induced dissociation, along with infrared multiple photon dissociation/detachment techniques .Molecular Structure Analysis
The molecular formula of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate is C10H6(SO3Na)2.xH2O . The SMILES string representation is [Na+].[Na+].[O-]S(=O)(=O)c1cccc2c(cccc12)S([O-])(=O)=O .Chemical Reactions Analysis
Fusion of Armstrong’s acid in NaOH gives the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to give the diol . The intermediate in this hydrolysis, 1-hydroxynaphthalene-5-sulfonic acid, is also useful . Nitration gives nitrodisulfonic acids, which are precursors to amino derivatives .Physical And Chemical Properties Analysis
1,5-Naphthalenedisulfonic acid, disodium salt hydrate is a white powder that is hygroscopic . It exists in the form of hydrates . The molecular weight is 332.26 (anhydrous basis) .Wissenschaftliche Forschungsanwendungen
Liposomal Entrapment Studies
This compound has been utilized in the study of liposomal entrapment within phospholipid vesicles. Liposomes are spherical vesicles that have at least one lipid bilayer and are used in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .
Collision-Induced Dissociation Research
Researchers have investigated doubly substituted aromatic dianions of 1,5-naphthalenedisulfonic acid disodium salt using collision-induced dissociation. This technique is significant in mass spectrometry as it helps in identifying the structure of ions .
Infrared Multiple Photon Dissociation/Detachment Techniques
Infrared multiple photon dissociation/detachment techniques have also been applied to this compound. These techniques are important for studying the structure and energetics of gas-phase ions .
HPLC Column Chromatography
1,5-Naphthalenedisulfonic acid, disodium salt has been used in HPLC column chromatography for separation purposes. High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
Coordination Polymer Synthesis
The reaction of this compound with certain organotin compounds and bipyridine derivatives has led to the formation of coordination polymers where 1,5-naphthalenedisulfonic acid acts as a bridging ligand. These polymers have potential applications in materials science .
Scientific Labs MilliporeSigma MilliporeSigma SIELC Technologies
Safety and Hazards
The safety information indicates that it is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including a dust mask type N95 (US), eyeshields, and gloves . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
It has been studied for its interaction with phospholipid vesicles .
Mode of Action
It has been observed that this compound can be entrapped in phospholipid vesicles . This suggests that it may interact with biological membranes, potentially influencing their properties or function.
Eigenschaften
IUPAC Name |
disodium;naphthalene-1,5-disulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2Na.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;/h1-6H,(H,11,12,13)(H,14,15,16);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXBIEHUTPZICY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044315 | |
| Record name | 1,5-Naphthalenedisulfonic acid, disodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207569-02-6 | |
| Record name | 1,5-Naphthalenedisulfonic acid, disodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



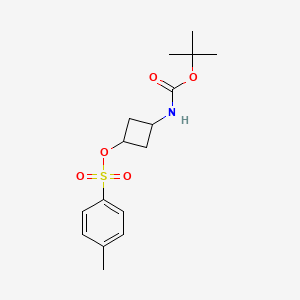

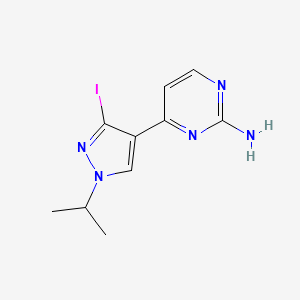
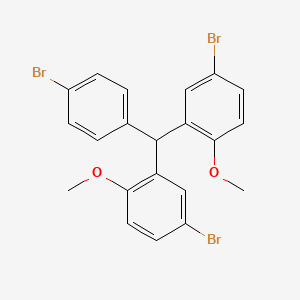
![Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I), 97%](/img/structure/B1504887.png)
